molecular formula C17H21N3O3 B2551452 2-cyano-3-(4-acetamidophenyl)-N-(3-ethoxypropyl)prop-2-enamide CAS No. 474772-15-1

2-cyano-3-(4-acetamidophenyl)-N-(3-ethoxypropyl)prop-2-enamide

Cat. No.: B2551452
CAS No.: 474772-15-1
M. Wt: 315.373
InChI Key: PEGWPYZICNWDJZ-UHFFFAOYSA-N
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Description

The compound 2-cyano-3-(4-acetamidophenyl)-N-(3-ethoxypropyl)prop-2-enamide features a cyanoacrylamide backbone with a 4-acetamidophenyl substituent at the β-position and a 3-ethoxypropyl group attached to the amide nitrogen.

Properties

IUPAC Name

3-(4-acetamidophenyl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-23-10-4-9-19-17(22)15(12-18)11-14-5-7-16(8-6-14)20-13(2)21/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGWPYZICNWDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=CC1=CC=C(C=C1)NC(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-3-(4-acetamidophenyl)-N-(3-ethoxypropyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O2C_{17}H_{20}N_2O_2. The compound features a cyano group, an acetamide moiety, and an ethoxypropyl side chain, contributing to its unique biological properties.

The biological activity of this compound primarily stems from its interaction with various molecular targets involved in inflammation and pain pathways. It is hypothesized to modulate the synthesis of pro-inflammatory cytokines and nitric oxide (NO), which are crucial mediators in inflammatory responses.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits anti-inflammatory properties. For instance, studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. The compound was tested at non-cytotoxic concentrations, indicating a favorable safety profile for therapeutic use.

In Vivo Studies

In vivo experiments using animal models have further validated the anti-inflammatory effects of the compound. For example:

  • CFA-Induced Paw Edema Model : The compound was administered at various doses (5, 10, and 50 mg/kg) and showed a significant reduction in edema compared to control groups.
  • Zymosan-Induced Peritonitis Model : The administration of the compound resulted in a marked decrease in leukocyte migration, with reductions observed at doses of 5 mg/kg (61.8%), 10 mg/kg (68.5%), and 50 mg/kg (90.5%).

Data Table: Summary of Biological Activity

Study TypeModel UsedDose (mg/kg)Effect Observed
In VitroMacrophage culturesN/AReduced IL-1β and TNFα production
In VivoCFA-induced paw edema50Significant reduction in edema
In VivoZymosan-induced peritonitis561.8% reduction in leukocyte migration
In VivoZymosan-induced peritonitis1068.5% reduction in leukocyte migration
In VivoZymosan-induced peritonitis5090.5% reduction in leukocyte migration

Case Studies

A notable case study involved the synthesis and evaluation of related compounds with modifications to the core structure. These studies highlighted the importance of bioisosteric modifications in enhancing anti-inflammatory activity while maintaining low toxicity levels. The research indicated that structural variations could lead to improved pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound ID/Evidence Aryl Substituent Amide Substituent Yield (%) Melting Point (°C) Molecular Weight
5b 4-Methoxyphenyl 4-Sulfamoylphenyl 90 292 ~385*
5c 4-Chlorophenyl 4-Sulfamoylphenyl 63 286 ~390*
20 4-Fluorophenyl 4-Sulfamoylphenyl 83 Not reported 272.30
4-Ethoxy-3-Methoxyphenyl 4-Fluorophenyl Not reported Not reported 272.30
Target Compound 4-Acetamidophenyl 3-Ethoxypropyl Not reported Not reported ~330 (estimated)

*Calculated based on molecular formulas from .

Key Observations:

Aryl Group Influence :

  • Electron-Donating Groups (e.g., Methoxy) : Compound 5b (4-methoxyphenyl) exhibits a high yield (90%) and the highest melting point (292°C), likely due to enhanced crystallinity from methoxy’s polarity .
  • Electron-Withdrawing Groups (e.g., Chloro, Fluoro) : Compound 5c (4-chlorophenyl) shows a lower yield (63%) and slightly reduced melting point (286°C), suggesting steric or electronic hindrance during synthesis . The 4-fluorophenyl analog (20) achieves an 83% yield, indicating fluorine’s moderate reactivity .
  • Acetamido Group (Target Compound) : The 4-acetamidophenyl group in the target compound is bulkier and more polar than methoxy or chloro substituents. This may reduce crystallinity (lower melting point) but improve solubility in polar solvents.

Amide Substituent Effects: Sulfamoylphenyl (5b, 5c, 20): These groups are structurally rigid and polar, often associated with biological activity (e.g., sulfonamide drugs). Their presence correlates with higher melting points .

Structural and Functional Divergence

  • Chromone-Based Analogs () : Compounds 1–4 incorporate a chromone (4-oxo-4H-chromen-3-yl) core instead of a phenyl group. These structures feature sulfur and phosphorus heteroatoms, which may confer redox activity or metal-binding properties absent in the target compound .

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